Acid Blue 45

Description

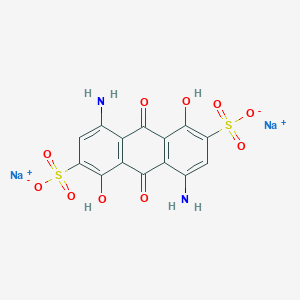

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O10S2.2Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSALIDVQXCHFEG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128-86-9 (Parent) | |

| Record name | C.I. 63010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90889462 | |

| Record name | C.I. Acid Blue 45 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2861-02-1 | |

| Record name | C.I. 63010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 45 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 45 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5526NL81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acid Blue 45 molecular structure and formula

An In-depth Technical Guide to Acid Blue 45

Introduction

This compound, also known by its Colour Index name C.I. 63010, is a synthetic anionic dye belonging to the anthraquinone class.[1][2] It is characterized by its vibrant blue color and is utilized in a variety of industrial and scientific applications.[3] This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and key applications, with a focus on technical details relevant to researchers and professionals in drug development and related scientific fields.

Molecular Structure and Chemical Formula

This compound is a disodium salt of 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonic acid.[1][4] The core of the molecule is an anthraquinone structure, which is a tricyclic aromatic ketone. The characteristic blue color arises from the specific arrangement of substituents on this core, including amino (-NH2), hydroxyl (-OH), and sulfonic acid (-SO3H) groups, which act as chromophores and auxochromes. The presence of two sulfonate groups ensures its solubility in water.

The chemical structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its application in various experimental and industrial settings.

| Property | Value | Reference |

| IUPAC Name | disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate | |

| Synonyms | C.I. 63010, Acid Brilliant Blue B, Fast Blue B | |

| CAS Number | 2861-02-1 | |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | |

| Molecular Weight | 474.33 g/mol | |

| Appearance | Dark purple-brown or blue powder | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water, slightly soluble in ethanol. Insoluble in acetone, benzene, and carbon tetrachloride. | |

| Exact Mass | 473.941559 Da | |

| Topological Polar Surface Area | 258 Ų | |

| XLogP3 | 2.1698 |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound typically involves a multi-step chemical synthesis starting from 1,5-dihydroxyanthraquinone. The general workflow is outlined below.

Caption: General synthesis workflow for this compound.

1. Sulfonation: The precursor, 1,5-dihydroxyanthraquinone, undergoes sulfonation. This is typically achieved by reacting it with sulfuric acid. The molar ratio of the anthraquinone precursor to sulfuric acid is generally maintained between 1:2 and 1:3.

2. Nitration: Following sulfonation, the intermediate product is nitrated to introduce nitro (-NO₂) groups at the 4 and 8 positions of the anthraquinone core. This reaction is typically carried out using nitric acid, with a molar ratio of the sulfonated intermediate to nitric acid in the range of 1:1.5 to 1:2.

3. Reduction: The final step in the synthesis is the reduction of the two nitro groups to primary amino groups (-NH₂). This is a critical step that forms the chromophore responsible for the dye's blue color. A common reducing agent for this step is sodium sulfide, often used in a molar ratio of approximately 1:3 with the nitrated intermediate.

4. Purification: The crude product is then purified, typically by salting out, followed by filtration, drying, and crushing to obtain the final powdered dye.

Structural Elucidation

Advanced spectroscopic techniques are employed to confirm the molecular structure of this compound.

Caption: Analytical workflow for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are utilized to confirm the anthraquinone core structure and the precise positions of the amino, hydroxyl, and sulfonic acid functional groups.

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the characteristic absorbance of the dye. This compound typically exhibits a maximum absorbance (λmax) at approximately 590 nm, which is responsible for its blue appearance.

Applications in Research and Industry

This compound is a versatile dye with a range of applications:

-

Textile Industry: It is widely used for dyeing natural protein fibers such as wool and silk, as well as synthetic polyamides like nylon.

-

Biological Staining: In life sciences, it serves as a stain in histology and immunohistochemistry. It is particularly useful for demonstrating amyloid deposits in tissues when used in combination with other dyes.

-

Biochemical Assays: It can be used as a fluorescent indicator and as a stain for visualizing proteins, DNA, and RNA in gel electrophoresis.

-

Materials Science: Researchers use this compound as a model compound to study dyeing kinetics, adsorption isotherms on polyamide and wool fibers, and in wastewater treatment processes to test removal efficacy.

-

Other Applications: It is also used in the manufacturing of paper, leather, soaps, and cosmetics, and its heavy metal salts can be used as organic pigments in inks.

Structure-Property Relationships

The functional groups on the this compound molecule are directly responsible for its key properties.

Caption: Relationship between structure and properties.

-

Color: The combination of the anthraquinone core with the electron-donating amino (-NH₂) and hydroxyl (-OH) groups creates the chromophoric system responsible for absorbing light in the yellow-orange region of the spectrum, resulting in the observed blue color.

-

Solubility: The two sodium sulfonate (-SO₃Na) groups are highly polar, rendering the dye soluble in water, which is crucial for most of its dyeing and staining applications.

-

Binding: The polar functional groups, including -OH, -NH₂, and -SO₃Na, can interact with polar groups present in substrates like polyamide fibers (e.g., -NH₂ and -COOH end-groups, and amide -NH-CO- groups) through electrostatic interactions, hydrogen bonding, and van der Waals forces.

References

An In-depth Technical Guide to Acid Blue 45: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Blue 45, an anthraquinone-based dye with significant applications in research and various industries. This document details its chemical identity, properties, synthesis, and key experimental applications, presenting quantitative data in structured tables and outlining methodologies for its use.

Chemical Identity and Synonyms

This compound is a synthetic anionic dye known by a variety of names in industrial and scientific contexts. Proper identification is crucial for accurate research and application.

| Identifier | Value |

| Chemical Name | 4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid, disodium salt[1] |

| IUPAC Name | disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate[2] |

| CAS Number | 2861-02-1[1][2][3] |

| C.I. Number | 63010 |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ |

| Synonyms & Trade Names | Acid Blue B, Acid Brilliant Blue B, Acid Brilliant Blue GS, Fast Blue B, Akacid Fast Blue B 200%, AACL Fast Blue B 200% |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 2.1: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 474.33 g/mol |

| Appearance | Dark purple-brown powder |

| Melting Point | >300°C |

| Flash Point | >300°C |

| Solubility | Soluble in water; Slightly soluble in ethanol; Insoluble in acetone, benzene, carbon tetrachloride. |

Table 2.2: Spectroscopic Data

| Spectroscopic Technique | Parameter | Value |

| UV-Visible (UV-Vis) | λmax (in water) | ~590 nm |

| Fourier-Transform Infrared (FTIR) | Characteristic Peak (Sulfonic Acid Group) | ~1180 cm⁻¹ |

Table 2.3: Toxicological Data

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 2900 mg/kg |

Synthesis of this compound

There are two primary synthetic routes for the production of this compound, both starting from derivatives of anthraquinone. The choice of method can depend on the availability of starting materials and desired yield.

Synthesis Pathway 1: From 1,5-Dihydroxyanthraquinone

This method involves a three-step process of sulfonation, nitration, and subsequent reduction.

Synthesis Pathway 2: From 1,5-Dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone

This alternative route involves the treatment with sodium hydrogen sulfite, which facilitates both the replacement of chlorine atoms and the reduction of the nitro groups.

Experimental Protocols and Applications

This compound is utilized in a range of experimental applications due to its strong color and anionic nature.

Textile Dyeing of Wool and Silk

This compound is commonly used for dyeing protein fibers such as wool and silk. The procedure relies on an acidic dye bath to promote the electrostatic interaction between the anionic dye molecules and the cationic amino groups in the fibers.

Experimental Protocol:

-

Scouring: The fiber is first washed with a neutral detergent to remove any impurities, oils, or sizing agents.

-

Dye Bath Preparation: A dye bath is prepared with a specific concentration of this compound dissolved in water. The amount of dye is typically calculated as a percentage of the dry weight of the fiber (e.g., 1-2% for a medium shade).

-

Acidification: The pH of the dye bath is lowered to below 3.5 for wool using a weak acid, such as acetic acid or formic acid.

-

Dyeing Process: The scoured and wetted fiber is introduced into the dye bath. The temperature is gradually raised to a near-boil (around 95-100°C) and maintained for 30-60 minutes with occasional stirring to ensure even dye uptake.

-

Rinsing and Washing: After the dyeing period, the fiber is allowed to cool gradually before being thoroughly rinsed with water to remove any unfixed dye. A final wash with a pH-neutral detergent can be performed.

Wastewater Treatment: Photocatalytic Degradation

This compound is a common model pollutant in studies of wastewater treatment technologies, particularly advanced oxidation processes like photocatalysis.

Experimental Protocol:

-

Solution Preparation: A stock solution of this compound of known concentration is prepared in deionized water.

-

Catalyst Suspension: A specific amount of a photocatalyst, such as titanium dioxide (TiO₂), is added to the dye solution to form a suspension. The concentration of the catalyst is a key experimental parameter.

-

pH Adjustment: The pH of the suspension is adjusted to the desired level using dilute acid or base, as pH can significantly influence the degradation rate.

-

Photoreactor Setup: The suspension is placed in a photoreactor equipped with a UV or visible light source of a specific wavelength and intensity. The reactor is often stirred to ensure a homogenous suspension.

-

Irradiation and Sampling: The light source is turned on to initiate the photocatalytic reaction. Aliquots of the suspension are withdrawn at regular time intervals.

-

Sample Analysis: The collected samples are centrifuged or filtered to remove the catalyst particles. The concentration of the remaining this compound in the supernatant is then determined using UV-Visible spectrophotometry by measuring the absorbance at its λmax of approximately 590 nm. High-performance liquid chromatography (HPLC) can also be used for more precise quantification.

Histological Staining

While not as common as other histological stains, this compound can be used as a blue counterstain in certain protocols due to its affinity for positively charged tissue components. It is particularly noted for its potential use in demonstrating amyloid deposits when used with other dyes.

General Staining Principle:

This compound, being an anionic dye, will bind to cationic (basic) components of tissues, such as the cytoplasm and connective tissue, under acidic conditions. The intensity of the staining can be modulated by the pH of the staining solution. A specific, validated protocol for a particular tissue type would need to be developed and optimized.

Conclusion

This compound is a well-characterized anthraquinone dye with a range of synonyms and established chemical properties. Its primary applications lie in the dyeing of protein fibers and as a model compound in environmental remediation studies. The synthesis of this compound is well-understood, with established pathways that can be adapted for various scales of production. The experimental protocols for its application, particularly in textile dyeing and wastewater treatment, provide a solid foundation for further research and development in these fields.

References

Technical Guide: Solubility Profile of Acid Blue 45

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Blue 45 (C.I. 63010), an anthraquinone-based dye. Understanding the solubility of this compound is critical for its application in various fields, including histology, materials science, and as a model compound in adsorption and environmental studies.

Core Properties of this compound

-

Chemical Name: Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate

-

Molecular Weight: 474.33 g/mol [1]

-

CAS Number: 2861-02-1

-

Appearance: Dark purple-brown or blue powder

Qualitative Solubility Data

This compound is an anionic dye, and its solubility is largely influenced by the polarity of the solvent. The presence of two sulfonate groups enhances its solubility in polar solvents. The following table summarizes the available qualitative solubility data.

| Solvent | Solubility Description | References |

| Water | Soluble | |

| Ethanol | Slightly Soluble | |

| Cellosolve | Slightly Soluble | |

| Acetone | Insoluble | |

| Benzene | Insoluble | |

| Carbon Tetrachloride | Insoluble |

Quantitative Solubility Data

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in various solvents at different conditions. To address this, a detailed experimental protocol for determining the solubility is provided in the following section. This protocol can be adapted to generate precise quantitative data for specific research needs.

Experimental Protocol: Spectrophotometric Determination of this compound Solubility

This protocol outlines a reliable method for determining the solubility of this compound in a given solvent using UV-Visible spectrophotometry, based on Beer-Lambert Law.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, buffer solutions of various pH)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Beakers

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm)

-

Cuvettes

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure

Step 1: Preparation of Stock and Standard Solutions

-

Stock Solution: Accurately weigh a known mass of this compound and dissolve it in the solvent of interest in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L).

Step 2: Determination of Maximum Wavelength (λmax)

-

Using the spectrophotometer, scan the absorbance of one of the standard solutions across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

All subsequent absorbance measurements should be performed at this λmax.

Step 3: Generation of Calibration Curve

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. This is the Beer-Lambert calibration curve.

Step 4: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the solvent in a beaker or flask.

-

Stir the mixture vigorously using a magnetic stirrer in a temperature-controlled environment (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the solution to stand undisturbed for a period to allow the undissolved solid to settle.

Step 5: Measurement and Calculation of Solubility

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in the experimental determination of solubility.

Caption: Logical flow for experimental solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions to generate precise and reliable solubility data.

References

An In-depth Technical Guide to the Light Absorption and Emission Spectra of Acid Blue 45

This technical guide provides a comprehensive overview of the spectroscopic properties of Acid Blue 45 (C.I. 63010), with a focus on its light absorption and emission characteristics. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize dyes for analytical and experimental purposes.

Introduction to this compound

This compound, also known as Acid Brilliant Blue GS or Fast Blue B, is an anionic dye belonging to the anthraquinone class.[1][2] Its molecular structure features a 1,5-dihydroxyanthraquinone core with amino and sulfonic acid groups, which are responsible for its color and water solubility.[3] The dye presents as a blue powder and is soluble in water, slightly soluble in ethanol, and insoluble in organic solvents like acetone and benzene.[1][4] Due to its distinct and stable color, this compound is utilized in various industries, including textile dyeing, cosmetics, and paper coloring. In research, it serves as a valuable tool in analytical chemistry, particularly in spectrophotometric studies, and as a biological stain for microscopy.

Spectroscopic Properties of this compound

The interaction of this compound with electromagnetic radiation is fundamental to its application as a colorant and analytical reagent. Spectroscopic analysis provides critical information about its electronic properties.

The vibrant blue color of this compound is a direct result of its selective absorption of light in the visible spectrum. UV-Visible (UV-Vis) spectroscopy is the primary technique used to determine its characteristic absorbance. The maximum absorbance (λmax) for this compound is typically observed at approximately 590 nm . Some studies involving the extraction of the dye from fibers have also utilized a detection wavelength of 600 nm.

Table 1: Summary of Quantitative Absorption Data for this compound

| Spectroscopic Parameter | Value | Technique | Source |

| Maximum Absorbance (λmax) | ~590 nm | UV-Visible Spectroscopy | |

| Detection Wavelength | 600 nm | Electropherogram |

While some sources refer to this compound as a fluorescent dye, detailed quantitative data regarding its emission spectrum, such as the emission maximum (λem) and quantum yield, are not extensively available in publicly accessible literature. Fluorescence microscopy is noted as one of its research applications. The study of its emission properties would typically involve fluorescence spectroscopy, where the molecule is excited at or near its absorption maximum, and the resulting emitted light is measured at longer wavelengths.

Experimental Protocols

Reproducible spectroscopic analysis requires standardized experimental protocols. The following section details a general methodology for determining the absorption spectrum of a dye like this compound.

This protocol outlines the steps for measuring the absorbance spectrum and determining the λmax of this compound using a standard UV-Vis spectrophotometer.

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in an aqueous solution.

Materials:

-

This compound (powder form)

-

Distilled or deionized water (solvent)

-

Volumetric flasks and pipettes

-

Quartz or glass cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a known volume of distilled water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mg/L). Ensure the dye is completely dissolved.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with lower concentrations (e.g., 1, 2, 5, 10 mg/L). The ideal concentration should yield an absorbance value between 0.1 and 1.0 at the λmax for optimal accuracy.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the instrument to scan a wavelength range appropriate for a blue dye, typically from 400 nm to 800 nm.

-

-

Blank Measurement:

-

Fill a cuvette with the solvent (distilled water) used to prepare the dye solutions.

-

Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

-

-

Sample Measurement:

-

Rinse a clean cuvette with one of the working solutions of this compound, then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the wavelength scan. The instrument will measure the absorbance of the sample across the specified range.

-

-

Data Analysis:

-

The output will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the highest absorbance value is recorded. This wavelength is the λmax.

-

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis.

Caption: Experimental workflow for determining the λmax of this compound.

This guide summarizes the available spectroscopic data for this compound and provides a standardized protocol for its analysis. While absorption data is established, further research would be beneficial to fully characterize its emission properties for applications in fluorescence-based assays and imaging.

References

Unraveling the Intricacies of Acid Blue 45 Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and applications of Acid Blue 45, a synthetic anionic dye of the anthraquinone class. This document provides a comprehensive overview of its physicochemical properties, the fundamental principles governing its interaction with biological substrates, and detailed experimental protocols for its use in histological and cytological staining.

Physicochemical Properties of this compound

This compound, also known as C.I. 63010, is a water-soluble dye with a molecular weight of 474.33 g/mol and the molecular formula C₁₄H₈N₂Na₂O₁₀S₂.[1][2] Its structure is characterized by an anthraquinone core substituted with amino, hydroxyl, and sulfonic acid groups.[1] The presence of two sulfonate groups (-SO₃H) confers its anionic nature and high water solubility.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | [2] |

| Molecular Weight | 474.33 g/mol | |

| CAS Number | 2861-02-1 | |

| Class | Anthraquinone Dye | |

| Nature | Anionic (Acid Dye) | |

| Solubility | Soluble in water |

The Core Mechanism of Staining

The staining mechanism of this compound is primarily governed by electrostatic and hydrophobic interactions between the anionic dye molecules and cationic components within biological tissues.

Electrostatic Interactions

In an acidic solution, the sulfonic acid groups of this compound are ionized, carrying a net negative charge. This allows the dye to bind to positively charged (cationic) sites in tissues. These cationic sites are predominantly found in proteins, specifically on the side chains of basic amino acids such as lysine, arginine, and histidine, which are protonated at acidic pH. This electrostatic attraction forms the basis of its function as an acid dye, staining acidophilic structures.

Hydrophobic Interactions

The anthraquinone core of this compound is a planar, aromatic structure, which can participate in hydrophobic interactions with nonpolar regions of proteins and lipids within the cell. This secondary interaction mechanism contributes to the stability and intensity of the staining.

Staining of Specific Biological Structures

-

Proteins and Cytoplasm: The primary targets of this compound are proteins. In an acidic staining solution, the amino groups of proteins are protonated, providing abundant cationic sites for the anionic dye to bind. This results in the staining of cytoplasm, muscle, and collagen.

-

Amyloid Deposits: this compound is an effective stain for amyloid plaques. The mechanism is believed to be analogous to that of other direct dyes like Congo Red. The planar dye molecules are thought to align with the β-pleated sheet structure of amyloid fibrils, with stabilization occurring through hydrogen bonding.

-

Nucleic Acids: While the primary interaction is with proteins, under certain pH conditions, the anionic dye may interact with the positively charged histone proteins associated with DNA in the nucleus, leading to some degree of nuclear staining.

Experimental Protocols

While specific, published protocols detailing the use of this compound in routine histology are scarce, the following methodologies are proposed based on the general principles of acid dye staining and protocols for structurally similar dyes. Researchers should consider these as a starting point and optimize them for their specific applications.

Preparation of Staining Solution

Stock Solution (1% w/v):

-

Dissolve 1 gram of this compound powder in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be applied if necessary.

-

Filter the solution to remove any undissolved particles.

Working Solution (0.1% - 0.5% w/v):

-

Dilute the stock solution with distilled water to the desired concentration.

-

For most applications, a 0.5% solution is a good starting point.

-

The pH of the staining solution should be acidic. Adjust with 1% acetic acid to a pH of 2.5-3.5 for general cytoplasmic staining. A lower pH may be required for more selective staining of certain components.

General Staining Protocol for Paraffin Sections

This protocol outlines a general procedure for using this compound as a counterstain.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides.

-

Nuclear stain (e.g., Weigert's iron hematoxylin).

-

This compound working solution (0.5% in 1% acetic acid).

-

Differentiating solution (e.g., 0.5% acetic acid).

-

Graded alcohols for dehydration.

-

Clearing agent (e.g., xylene).

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 5-10 minutes.

-

Counterstaining: Immerse slides in the this compound working solution for 5-10 minutes.

-

Differentiation: Briefly rinse in 0.5% acetic acid to remove excess stain and differentiate the staining. Monitor microscopically.

-

Washing: Rinse briefly in distilled water.

-

Dehydration: Dehydrate through graded alcohols (95% and absolute).

-

Clearing: Clear in xylene.

-

Mounting: Mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Blue/Black

-

Cytoplasm, Muscle, Collagen: Shades of blue

-

Erythrocytes: May stain blue or remain unstained

Potential Application in a Trichrome-like Staining Method

This compound could potentially be substituted for Aniline Blue in Masson's Trichrome and similar staining methods to differentiate collagen from other tissues.

Proposed Staining Sequence:

-

Mordanting (e.g., Bouin's solution).

-

Nuclear staining (e.g., Weigert's hematoxylin).

-

Cytoplasmic staining with a red acid dye (e.g., Biebrich scarlet-acid fuchsin).

-

Treatment with a polyacid (e.g., phosphomolybdic/phosphotungstic acid) to decolorize collagen.

-

Staining with this compound to color the collagen blue.

Further optimization of staining times and solution concentrations would be necessary.

Data Presentation

Currently, there is a lack of published quantitative data from biological experiments using this compound for staining intensity, binding affinities to specific proteins, or other measurable parameters. The table below presents the physicochemical data available.

| Parameter | Value |

| C.I. Name | This compound |

| C.I. Number | 63010 |

| CAS Number | 2861-02-1 |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ |

| Molecular Weight | 474.33 g/mol |

| λmax | ~590 nm |

Conclusion

This compound is a versatile anionic dye with a well-understood primary staining mechanism based on electrostatic and hydrophobic interactions. Its utility in staining protein-rich structures and amyloid deposits makes it a valuable tool for researchers in histology and pathology. While specific, validated protocols are not widely published, the principles of acid dye staining provide a solid foundation for the development and optimization of staining procedures using this compound. Further research is warranted to fully explore its potential applications and to quantify its interactions with various biological substrates.

References

An In-depth Technical Guide to the Safety and Handling of Acid Blue 45

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acid Blue 45 (C.I. 63010; CAS No. 2861-02-1), a synthetic anthraquinone dye. The following sections detail its hazardous properties, safe handling procedures, personal protective equipment, and emergency response protocols to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior and potential interactions in a laboratory setting.

| Property | Value |

| Chemical Name | 4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid, disodium salt |

| Synonyms | C.I. 63010, Alizarin Saphirol B, Alizarine Sapphire BLN |

| CAS Number | 2861-02-1 |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ |

| Molecular Weight | 474.33 g/mol [1] |

| Appearance | Dark purple-brown powder[2] |

| Odor | Odorless[1] |

| Solubility | Soluble in water[3] |

| Melting Point | >300°C[] |

| Stability | Stable under normal temperatures and pressures |

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed. It may also cause irritation to the eyes, skin, respiratory tract, and digestive tract. The toxicological properties of this substance have not been fully investigated.

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Signal Word: Warning

Pictogram:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Harmful if swallowed. May cause irritation of the digestive tract.

Toxicological Data

Detailed toxicological data for this compound is limited. However, the following quantitative data has been reported:

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 2900 mg/kg |

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not widely published. However, standard methodologies for assessing the potential hazards of a chemical compound like this compound would include the following:

Cytotoxicity Assay (General Methodology)

A common method to assess cytotoxicity is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Workflow for a General Cytotoxicity Assay:

References

In-Depth Technical Guide to High-Purity Acid Blue 45 for Researchers and Drug Development Professionals

An overview of the chemical properties, commercial availability, and critical applications of the high-purity anionic dye, Acid Blue 45, this guide serves as a comprehensive resource for scientists and researchers. Detailed experimental protocols and quantitative data from various suppliers are presented to facilitate informed decisions in procurement and application.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 63010, is a water-soluble anionic dye belonging to the anthraquinone class.[1][2] Its molecular structure, characterized by a substituted anthraquinone core, is responsible for its vibrant blue color and its utility in a range of scientific applications.[2] High-purity grades of this dye are particularly sought after in biomedical research and drug development for their consistency and reliability in experimental outcomes.

This guide provides a technical overview of high-purity this compound, including a comparative analysis of commercial suppliers, detailed experimental protocols for its use in histology and analytical chemistry, and an exploration of its emerging roles in drug delivery and photodynamic therapy.

Commercial Suppliers and Quantitative Specifications

A variety of chemical suppliers offer this compound in differing purity grades. For research and drug development purposes, selecting a high-purity grade with comprehensive documentation, such as a Certificate of Analysis (CofA), is crucial. The following tables summarize the specifications of this compound available from prominent commercial suppliers.

Table 1: General Specifications of Commercial Grade this compound

| Supplier | Product Number/Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Dye Content |

| Benchchem | B039380 | 2861-02-1 | C₁₄H₈N₂Na₂O₁₀S₂ | 474.33 | >95% (Commercial Target)[3] |

| Dawn Scientific (TriStains) | S10004 | 2861-02-1 | C₁₄H₈N₂Na₂O₁₀S₂ | 474.33 | High-Purity[4] |

| MedchemExpress | HY-D0248 | 2861-02-1 | C₁₄H₈N₂Na₂O₁₀S₂ | 474.33 | Not Specified |

| Biosynth | FA33537 | 2861-02-1 | C₁₄H₈N₂Na₂O₁₀S₂ | 474.33 | Technical Grade |

| Chem-Impex | 00145 | 2861-02-1 | C₁₄H₈N₂Na₂O₁₀S₂ | 474.33 | Not Specified |

| Dimacolor Industry Group | ACID BRILLIANT BLUE B 200% | 2861-02-1 | Not Specified | Not Specified | 200% Strength |

Table 2: Physical and Chemical Properties of High-Purity this compound

| Property | Value |

| Appearance | Blue to dark purple powder |

| Solubility | Soluble in water, slightly soluble in ethanol |

| Storage Temperature | Room Temperature |

Synthesis and Purification Overview

The synthesis of this compound is a multi-step process that begins with the sulfonation and subsequent nitration of 1,5-dihydroxyanthraquinone. The resulting intermediate, 1,5-dihydroxy-4,8-dinitroanthraquinone-2,6-disulfonic acid, is then reduced to form the final product, disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate.

Purification of the crude product is critical to achieve the high purity required for research applications. Common purification techniques include recrystallization and chromatographic methods. High-performance liquid chromatography (HPLC) is the primary method for assessing the final purity of the dye.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment

The following protocol provides a general framework for the determination of this compound purity using reverse-phase HPLC. Method optimization may be required based on the specific instrumentation and column used.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 20 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

This compound standard of known purity.

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 630 nm.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Linear gradient to 95% A, 5% B

-

35-40 min: Hold at 95% A, 5% B (column re-equilibration).

-

-

-

Analysis: Inject the standards and the sample. Record the chromatograms and integrate the peak areas.

-

Calculation: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the sample from the calibration curve and calculate the purity as a percentage.

References

An In-depth Technical Guide to Acid Blue 45 (CAS 2861-02-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Blue 45, a synthetic anionic dye widely utilized in various scientific research applications. The document details its chemical and physical properties, toxicological data, and core applications in protein analysis, complete with detailed experimental protocols and visual workflows.

Chemical and Physical Properties

This compound, also known as C.I. 63010, is an anthraquinone derivative valued for its vibrant blue color and its utility in biochemical assays.[1][2] It is a water-soluble dye, slightly soluble in ethanol, and insoluble in nonpolar organic solvents like acetone, benzene, and carbon tetrachloride.[1][3][4]

| Property | Value | Reference(s) |

| CAS Number | 2861-02-1 | |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | |

| Molecular Weight | 474.33 g/mol | |

| IUPAC Name | Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate | |

| Synonyms | C.I. This compound, C.I. 63010, Alizarin Saphirol B, Acid Blue B, Acid Brilliant Blue GS | |

| Appearance | Dark purple-brown or blue powder | |

| Melting Point | >300°C | |

| Maximum Absorbance (λmax) | ~590-595 nm (when bound to protein) | |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in acetone, benzene, carbon tetrachloride | |

| Topological Polar Surface Area | 258 Ų | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 12 |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. It may cause eye, skin, and respiratory tract irritation. Ingestion may be harmful and cause irritation of the digestive tract.

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Oral | 2900 mg/kg |

Core Applications in Research

This compound is a cornerstone reagent in molecular biology and biochemistry, primarily for the quantification and visualization of proteins.

-

Protein Quantification (Bradford Assay): The Bradford assay is a rapid and sensitive method for determining the concentration of protein in a solution. The assay relies on the binding of this compound (as Coomassie Brilliant Blue G-250) to proteins, which causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.

-

Protein Visualization in Gels (SDS-PAGE): Following polyacrylamide gel electrophoresis (PAGE), this compound is used to stain proteins, rendering them visible as distinct blue bands against a clear background. This allows for the assessment of protein purity, molecular weight, and abundance.

Mechanism of Protein Interaction

The interaction between this compound and proteins is non-covalent and driven by a combination of electrostatic and hydrophobic forces. The negatively charged sulfonate groups of the dye interact with positively charged basic amino acid residues (primarily arginine, lysine, and histidine) in the protein. Additionally, van der Waals forces and hydrophobic interactions contribute to the stability of the protein-dye complex. This binding stabilizes the anionic, blue form of the dye.

Figure 1. Mechanism of this compound binding to protein.

Experimental Protocols

A. Bradford Protein Assay

This protocol describes a standard procedure for determining protein concentration using the Bradford method.

1. Reagent Preparation (Bradford Reagent)

-

Dissolve 100 mg of Coomassie Brilliant Blue G-250 (this compound) in 50 mL of 95% ethanol.

-

To this solution, add 100 mL of 85% (w/v) phosphoric acid.

-

Once the dye is completely dissolved, bring the total volume to 1 liter with distilled water.

-

Filter the solution through Whatman #1 paper to remove any precipitate.

-

Store the reagent in a dark bottle at 4°C.

2. Preparation of Protein Standards

-

Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL.

-

Create a series of dilutions from the stock solution to generate standards with concentrations ranging from 0.1 to 1.0 mg/mL (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL). Use the same buffer as your unknown sample for dilutions.

3. Assay Procedure

-

Pipette a small volume (e.g., 20 µL) of each standard and each unknown sample into separate, clearly labeled test tubes or microplate wells. Assays should be performed in duplicate or triplicate.

-

Prepare a "blank" tube or well containing the same volume of the buffer used for your samples.

-

Add a larger volume (e.g., 1 mL) of the Bradford reagent to each tube or well. Mix thoroughly.

-

Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.

-

Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using the blank.

-

Measure the absorbance of each standard and unknown sample.

4. Data Analysis

-

Subtract the absorbance of the blank from all readings.

-

Plot a standard curve of absorbance at 595 nm versus the known protein concentration (in µg/mL) for the BSA standards.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Figure 2. Experimental workflow for the Bradford Protein Assay.

B. Staining Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol outlines a common method for visualizing proteins in polyacrylamide gels after electrophoresis using an this compound-based stain.

1. Reagent Preparation

-

Staining Solution (0.1% Coomassie G-250):

-

Dissolve 0.5 g of Coomassie Brilliant Blue G-250 (this compound) in a solution containing 50% methanol and 10% acetic acid (final volume 500 mL).

-

Stir thoroughly and filter to remove any insoluble particles.

-

-

Destaining Solution:

-

Prepare a solution of 40-50% methanol and 10% acetic acid in distilled water.

-

2. Staining Procedure

-

After electrophoresis, carefully remove the polyacrylamide gel from the cassette.

-

Fixing (Optional but Recommended): Place the gel in a container with a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step improves band sharpness.

-

Pour off the fixing solution and rinse the gel with deionized water. For SDS-PAGE gels, washing 2-3 times for 5 minutes each in a large volume of water helps remove residual SDS.

-

Immerse the gel completely in the Staining Solution. Place it on a gentle orbital shaker and agitate for 1-2 hours at room temperature. Protein bands may become visible within minutes.

3. Destaining Procedure

-

Pour off the staining solution (it can often be reused).

-

Briefly rinse the gel with deionized water.

-

Add the Destaining Solution to the container, ensuring the gel is fully submerged.

-

Agitate gently on a shaker. Replace the destaining solution every 20-30 minutes until the background of the gel is clear and the protein bands are sharply defined.

-

Once destaining is complete, the gel can be stored in distilled water or a 5% acetic acid solution.

Figure 3. Workflow for staining protein gels with this compound.

References

C.I. 63010: A Technical Guide for Laboratory Applications

Introduction

C.I. 63010, also known by its common names Alizarin Cyanine Green F and Acid Green 25, is a synthetic anthraquinone dye.[1][2] While historically utilized in the textile and cosmetics industries, its unique chemical properties have garnered interest within the scientific research community. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the laboratory applications of C.I. 63010, with a focus on its use as a biological stain and its emerging role as a modulator of key cellular signaling pathways.

Physicochemical and Spectroscopic Properties

C.I. 63010 is a dark green powder that is soluble in dimethyl sulfoxide (DMSO) and water, and slightly soluble in acetone and ethanol.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Alizarin Cyanine Green F, Acid Green 25, C.I. 61570, NSC 41838 | [1] |

| CAS Number | 4403-90-1 | [1] |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | |

| Molecular Weight | 622.57 g/mol | |

| Appearance | Dark green powder | --- |

| Melting Point | 235-238 °C | --- |

| Solubility | Soluble in DMSO and water | |

| λmax (in water) | 608 nm, 642 nm |

Laboratory Applications

The utility of C.I. 63010 in the laboratory spans from traditional histological staining to the investigation of complex cellular signaling cascades relevant to drug discovery.

Histological Staining

Experimental Protocol: Alizarin Red S Staining for Calcium Deposits (Adaptable for C.I. 63010)

Materials:

-

Alizarin Red S (or C.I. 63010)

-

Distilled water

-

10% Ammonium hydroxide

-

Paraffin-embedded tissue sections

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate sections through a graded series of ethanol to distilled water.

-

-

Staining Solution Preparation:

-

Prepare a 2% (w/v) solution of Alizarin Red S in distilled water.

-

Adjust the pH of the solution to 4.1-4.3 with 10% ammonium hydroxide. The pH is critical for selective staining.

-

-

Staining:

-

Immerse the rehydrated sections in the Alizarin Red S staining solution.

-

Incubate for a period of 5 to 30 minutes, monitoring the staining progress microscopically. Calcium deposits will appear as a red-orange precipitate.

-

-

Dehydration and Mounting:

-

Quickly dehydrate the sections through a graded series of ethanol.

-

Clear in xylene and mount with a suitable mounting medium.

-

Modulation of Cellular Signaling Pathways

Recent research has highlighted the ability of alizarin compounds to modulate key signaling pathways implicated in cancer and inflammation, making C.I. 63010 a person of interest for drug development professionals.

Aryl Hydrocarbon Receptor (AHR) Pathway Activation:

Alizarin has been identified as an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Upon binding to alizarin, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1). This leads to the increased expression of CYP1A1, an enzyme involved in the metabolism of various compounds.

Caption: Alizarin-mediated activation of the AHR signaling pathway.

Inhibition of the NF-κB Signaling Pathway:

Alizarin has also been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response and cancer progression. Specifically, alizarin can prevent the nuclear translocation of NF-κB by inhibiting the TNF-α-TAK1-NF-κB signaling cascade. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, cyclin D, and c-myc.

Caption: Inhibition of the NF-κB signaling pathway by Alizarin.

Preparation of Stock Solutions

For in vitro experiments, C.I. 63010 is typically dissolved in an appropriate solvent to create a stock solution, which can then be diluted to the desired working concentration.

Protocol for Stock Solution Preparation:

-

Solvent Selection: Based on solubility data, DMSO is a suitable solvent for preparing a concentrated stock solution. For aqueous-based assays, a primary stock in DMSO can be further diluted in the aqueous buffer.

-

Calculation of Mass for a Desired Concentration:

-

Use the following formula to calculate the mass of C.I. 63010 required: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution in DMSO: Mass (g) = 0.010 mol/L x 0.001 L x 622.57 g/mol = 0.0062257 g = 6.23 mg

-

-

Dissolution:

-

Weigh the calculated amount of C.I. 63010 powder.

-

Add the desired volume of DMSO and vortex or sonicate until the dye is completely dissolved.

-

-

Storage:

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly stored, the stock solution should be stable for at least one year.

-

Conclusion

C.I. 63010 (Alizarin Cyanine Green F) is a versatile molecule with applications in both traditional biological staining and modern drug discovery research. Its ability to act as a potential histological stain and, more significantly, as a modulator of the AHR and NF-κB signaling pathways, makes it a valuable tool for researchers. The experimental protocols and data provided in this guide offer a foundation for the successful implementation of C.I. 63010 in various laboratory settings. Further research is warranted to fully elucidate its mechanisms of action and expand its utility in scientific investigation.

References

An In-depth Technical Guide to Anthraquinone Dye Acid Blue 45

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the anthraquinone dye, Acid Blue 45 (C.I. 63010). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work. This document covers its chemical and physical properties, synthesis, applications, and toxicological profile, presenting data in a structured and accessible format.

Chemical and Physical Properties

This compound is a synthetic, water-soluble anionic dye that belongs to the anthraquinone class. Its vibrant blue color and staining capabilities make it a versatile tool in various scientific fields.[1][2] The fundamental properties of this compound are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate | [3] |

| C.I. Name | This compound | [3] |

| C.I. Number | 63010 | [3] |

| CAS Number | 2861-02-1 | |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | |

| Molecular Weight | 474.33 g/mol | |

| Appearance | Blue powder | |

| InChIKey | WSALIDVQXCHFEG-UHFFFAOYSA-L |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | >300 °C | |

| Solubility in Water | Soluble (20 g/L at 100°C) | |

| Solubility in Ethanol | Slightly soluble | |

| Solubility in Other Solvents | Insoluble in acetone, benzene, and carbon tetrachloride | |

| Maximum Absorbance (λmax) | ~590 nm |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Observation | Reference(s) |

| UV-Visible (UV-Vis) Spectroscopy | Exhibits a maximum absorbance (λmax) at approximately 590 nm, which is responsible for its blue color. | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | A characteristic peak is observed around 1180 cm⁻¹, corresponding to the sulfonic acid groups. |

Synthesis of this compound

The primary synthetic route for this compound starts with 1,5-dihydroxyanthraquinone. The process involves a sequence of sulfonation, nitration, and reduction reactions.

Experimental Protocol: Synthesis of this compound

While a detailed, publicly available protocol with precise quantities and reaction conditions is scarce, the general manufacturing method is as follows:

-

Sulfonation: 1,5-dihydroxyanthraquinone is treated with concentrated sulfuric acid or oleum. This introduces sulfonic acid (-SO₃H) groups at the 2 and 6 positions of the anthraquinone core. The reaction is typically carried out at elevated temperatures (80-100°C) under strongly acidic conditions (pH < 2).

-

Nitration: The resulting 1,5-dihydroxyanthraquinone-2,6-disulfonic acid is then nitrated using nitric acid. This step introduces nitro (-NO₂) groups at the 4 and 8 positions. To avoid decomposition, this reaction is performed at lower temperatures (below 50°C) while maintaining an acidic pH of 1-3.

-

Reduction: The final step is the reduction of the two nitro groups to primary amino groups (-NH₂). This is commonly achieved using a reducing agent such as sodium sulfide or sodium hydrogen sulfite. This final transformation yields the this compound dye.

An alternative synthesis pathway involves the use of halogenated anthraquinones. For instance, 1,5-dihydroxy-2,6-dichloro-4,8-dinitroanthraquinone can be treated with sodium hydrogen sulfite, which facilitates the replacement of chlorine atoms with sulfonic acid groups and the simultaneous reduction of the nitro groups to amino groups.

Synthesis workflow of this compound.

Applications in Research and Drug Development

This compound has a range of applications owing to its chemical properties.

-

Histological Staining: It is used as a vital stain in microscopy to visualize cellular structures. Notably, it is employed for the demonstration of amyloid deposits in tissues.

-

Textile Industry: It is used for dyeing wool, silk, and polyamide fabrics.

-

Research Chemical: It serves as a model compound for studying dyeing kinetics, adsorption isotherms, and in wastewater treatment research. It is also utilized as a photosensitizer and a tracer in environmental and fluid dynamics studies.

-

Other Applications: this compound is also used in the manufacturing of paper, leather, soap, and cosmetics.

Experimental Protocol: Histological Staining of Amyloid Deposits (General Principle)

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Staining: Slides are immersed in a solution of this compound. The concentration and incubation time would need to be optimized.

-

Rinsing: Excess stain is removed by rinsing with water or a differentiating solution.

-

Counterstaining (Optional): A counterstain, such as Nuclear Fast Red, can be used to stain cell nuclei for contrast.

-

Dehydration and Mounting: The sections are dehydrated through a graded series of ethanol, cleared in xylene, and mounted with a permanent mounting medium.

Mechanism of this compound histological staining.

Toxicological Information

Understanding the toxicological profile of this compound is essential for its safe handling and application.

Table 4: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Oral | 2900 mg/kg | |

| Hazards | Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. |

It is important to note that the toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a well-characterized anthraquinone dye with significant applications in various scientific and industrial fields. Its chemical and physical properties are well-documented, and its synthesis is understood. For researchers, its utility as a histological stain and a model compound in various studies is of particular importance. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe use.

References

Exploratory Studies Using Acid Blue 45 as a Tracer Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 45, an anionic anthraquinone dye, has found utility as a tracer in various scientific disciplines, primarily in environmental and hydrological studies.[1][2] Its distinct color, water solubility, and chemical properties make it a candidate for tracing the flow and transport of substances in aqueous environments. This technical guide provides an in-depth overview of the current, albeit limited, knowledge on the use of this compound and related acid dyes as tracers. It is intended to serve as a foundational resource for researchers and scientists interested in designing and conducting exploratory studies.

While the primary applications of this compound as a tracer have been in hydrogeology and environmental monitoring, this guide will also address the current lack of data regarding its use in biological and drug development contexts. The provided protocols are generalized from studies using similar tracer dyes and should be adapted and validated for specific experimental conditions.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a tracer.

| Property | Value/Description | Citation |

| C.I. Name | This compound | [3] |

| CAS Number | 2861-02-1 | [2][3] |

| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | |

| Molecular Weight | 474.33 g/mol | |

| Chemical Class | Anthraquinone | |

| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in acetone, benzene, and carbon tetrachloride. | |

| Appearance | Blue powder. |

Experimental Protocols

Detailed experimental protocols for the use of this compound as a tracer are not extensively documented in peer-reviewed literature. However, based on established methodologies for similar tracer dyes, such as Brilliant Blue FCF and other acid dyes, a general framework for exploratory studies can be proposed.

General Protocol for Soil and Groundwater Tracing

This protocol is adapted from methodologies used for other blue tracer dyes in hydrogeological studies.

Objective: To visualize and qualitatively assess the flow paths of water through a porous medium (e.g., soil column, field plot).

Materials:

-

This compound dye

-

Water (deionized or from the study site)

-

Infiltration ring (e.g., 0.7-m diameter steel ring)

-

Excavation tools

-

Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

-

Site Selection and Preparation: Choose a representative area for the tracer experiment. If in the field, drive an infiltration ring approximately 1 cm into the soil surface to create a contained application area.

-

Tracer Solution Preparation: Prepare a solution of this compound. A starting concentration of 1% (w/v) can be used for initial trials, though the optimal concentration will depend on the soil type and desired visibility. For a 0.7-m diameter ring, an application of 20 liters of a 1% solution provides a mean application depth of 5.4 cm.

-

Tracer Application: Pour the prepared this compound solution into the infiltration ring. Allow the solution to fully infiltrate into the soil.

-

Excavation and Visualization: After infiltration is complete, excavate a pit adjacent to the application area. Carefully excavate laterally to expose an undisturbed vertical profile of the dyed area. Document the staining patterns through photography and detailed notes. The patterns will reveal the preferential flow paths of the water.

Analytical Protocol for Quantification in Water Samples

For quantitative tracer studies, where the concentration of the dye is measured over time, analytical methods such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC) are required.

2.1. UV-Visible Spectrophotometry

This method is suitable for relatively simple aqueous matrices where interfering substances are minimal.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

This compound standard

-

Ultrapure water

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water. From this stock, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 20, 50 mg/L).

-

Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across the visible spectrum to determine the wavelength of maximum absorbance.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Filter water samples to remove particulates. Measure the absorbance of the samples at λmax and determine the concentration of this compound using the calibration curve.

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher sensitivity and selectivity, making it suitable for more complex sample matrices.

Materials:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Ammonium acetate or formic acid (for mobile phase modification)

-

Ultrapure water

-

Syringe filters (0.45 µm)

-

This compound standard

Procedure:

-

Preparation of Standard and Sample Solutions: Prepare standard solutions as described for spectrophotometry. Filter all samples and standards through a 0.45 µm syringe filter before analysis.

-

Chromatographic Conditions: Set up the HPLC system with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). A gradient elution may be necessary to achieve good separation. The detector should be set to the λmax of this compound.

-

Analysis: Inject the standards to establish a calibration curve based on peak area versus concentration. Inject the samples and quantify the this compound concentration by comparing their peak areas to the calibration curve.

Quantitative Data

Quantitative data for this compound as a tracer is sparse in the literature. The following tables summarize available data for this compound and related acid dyes. Researchers should generate their own quantitative data for their specific experimental systems.

Table 1: Analytical Detection Limits for Acid Dyes

| Dye | Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Citation |

| Acid Blue 29 | Cloud Point Extraction - Spectrophotometry | Water | LOD: 0.35 µg/mL, LOQ: 1.1 µg/mL | |

| Acid Blue 9 | High-Performance Liquid Chromatography | Air | Analytical LOD: 0.83 ng, Overall LOD: 0.2 µ g/sample |

Table 2: Ecotoxicity Data for Acid Blue 221

| Organism | Endpoint | Value | Citation |

| Various Aquatic Organisms | EC50 | 14-24 mg/L | |

| Leuciscus idus (Ide) | LC50 (48h) | > 100 mg/L |

Mandatory Visualizations

Experimental Workflow for Tracer Study

The following diagram illustrates a general workflow for conducting a tracer study with this compound, from preparation to data analysis.

Caption: General workflow for an exploratory tracer study using this compound.

Logical Relationship of Analytical Methods

This diagram shows the relationship between sample type and the appropriate analytical methodology for quantifying this compound.

Caption: Decision tree for selecting an analytical method for this compound quantification.

Limitations and Future Directions

The application of this compound as a tracer dye is an emerging area with significant knowledge gaps. The majority of the available literature focuses on its use in environmental contexts, with a notable absence of studies in biological systems or for drug development purposes. Therefore, researchers in these fields should exercise caution and conduct thorough validation studies before employing this compound as a tracer.

Future research should focus on:

-

Characterizing the fluorescent properties of this compound: Detailed studies on its quantum yield, photostability, and potential for fluorescence quenching in various media are needed.

-

Developing and validating specific experimental protocols: Robust, peer-reviewed protocols for a range of applications, including biological tracing, are essential.

-

Generating comprehensive quantitative data: Systematic studies to determine tracer performance metrics such as transport velocity, dispersion, and retardation factors in different environments are required.

-

Investigating biocompatibility and potential cellular interactions: For applications in life sciences, the toxicity, cell permeability, and potential interactions with biological macromolecules must be thoroughly investigated.

This technical guide provides a starting point for exploratory studies using this compound as a tracer. As with any novel application of a chemical compound, careful experimental design, thorough validation, and a critical interpretation of the results are paramount.

References

Methodological & Application

Application Notes and Protocols for Acid Blue 45 Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 45, also known as C.I. 63010, is an anionic anthraquinone dye.[1] Its molecular formula is C₁₄H₈N₂Na₂O₁₀S₂.[1] While extensively used in the textile industry, its application in biological staining is noteworthy, particularly in histology for visualizing cellular structures.[2][3][4] As an acid dye, it possesses a negative charge and therefore binds to positively charged (acidophilic) components within a tissue, such as cytoplasm, muscle, and collagen. This characteristic makes it a potential candidate for use as a counterstain in various histological procedures.

Principle of Staining

The staining mechanism of this compound is based on electrostatic interactions. In an acidic staining solution, tissue proteins become positively charged (protonated). The anionic (negatively charged) sulfonic acid groups of the this compound dye molecules then bind to these positively charged sites in the tissue, resulting in a blue coloration of acidophilic structures. The specificity of the staining can be controlled by adjusting the pH of the staining solution and through differentiation with a weak acid solution.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the this compound staining protocol. These values are derived from protocols for functionally similar acid dyes and should be optimized for specific applications.